

In-Depth Technical Guide: NHPI-PEG4-C2-NHS Ester (CAS: 1415328-95-8)

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Compound of Interest

Compound Name: NHPI-PEG4-C2-NHS ester

Cat. No.: B1459430

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-NHS ester, with the Chemical Abstracts Service (CAS) number 1415328-95-8, is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates a N-Hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a N-Hydroxyphthalimide (NHPI) group, providing a versatile platform for covalently linking molecules to proteins.

The NHS ester facilitates the formation of stable amide bonds with primary amines, such as the lysine residues on antibodies. The tetra-PEG spacer (PEG4) enhances solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the protein. The NHPI moiety offers a reactive handle for the attachment of payloads. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **NHPI-PEG4-C2-NHS ester** is presented in the table below.

Property	Value
CAS Number	1415328-95-8
Molecular Formula	C23H28N2O11
Molecular Weight	508.48 g/mol
Chemical Name	2,5-dioxopyrrolidin-1-yl 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate[1]
Appearance	Solid Powder[1]
Purity	≥97%[2] or ≥98%[3]
Storage Conditions	-20°C, dry and dark[2][3]
Solubility	Soluble in DMSO, DCM, DMF
SMILES	<chem>O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOC CON(C(C2=C3C=CC=C2)=O)C3=O</chem> [2]
InChIKey	HLAGLPXQSIDIDX-UHFFFAOYSA-N[1]

Mechanism of Action and Applications

NHPI-PEG4-C2-NHS ester is primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs).[1][3][4] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.

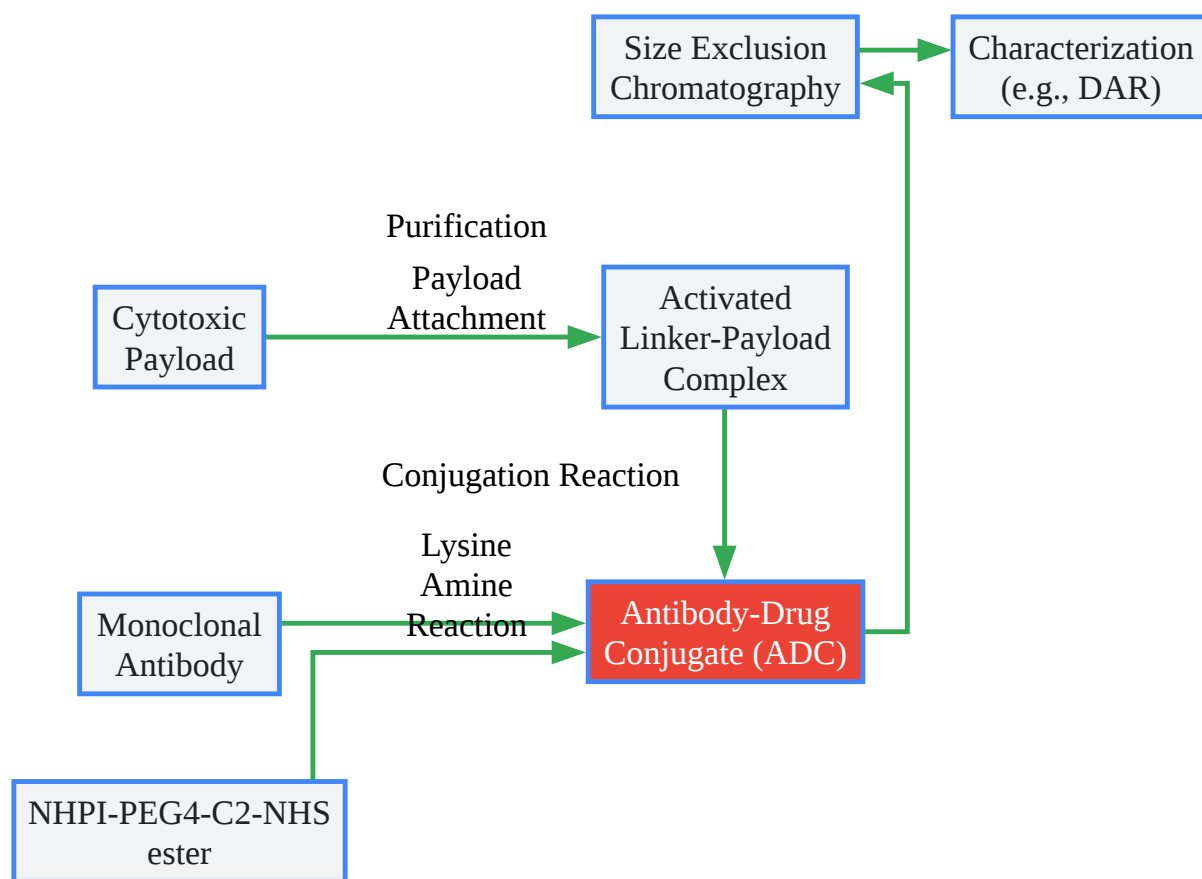
The core functionality of this linker is based on the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions.

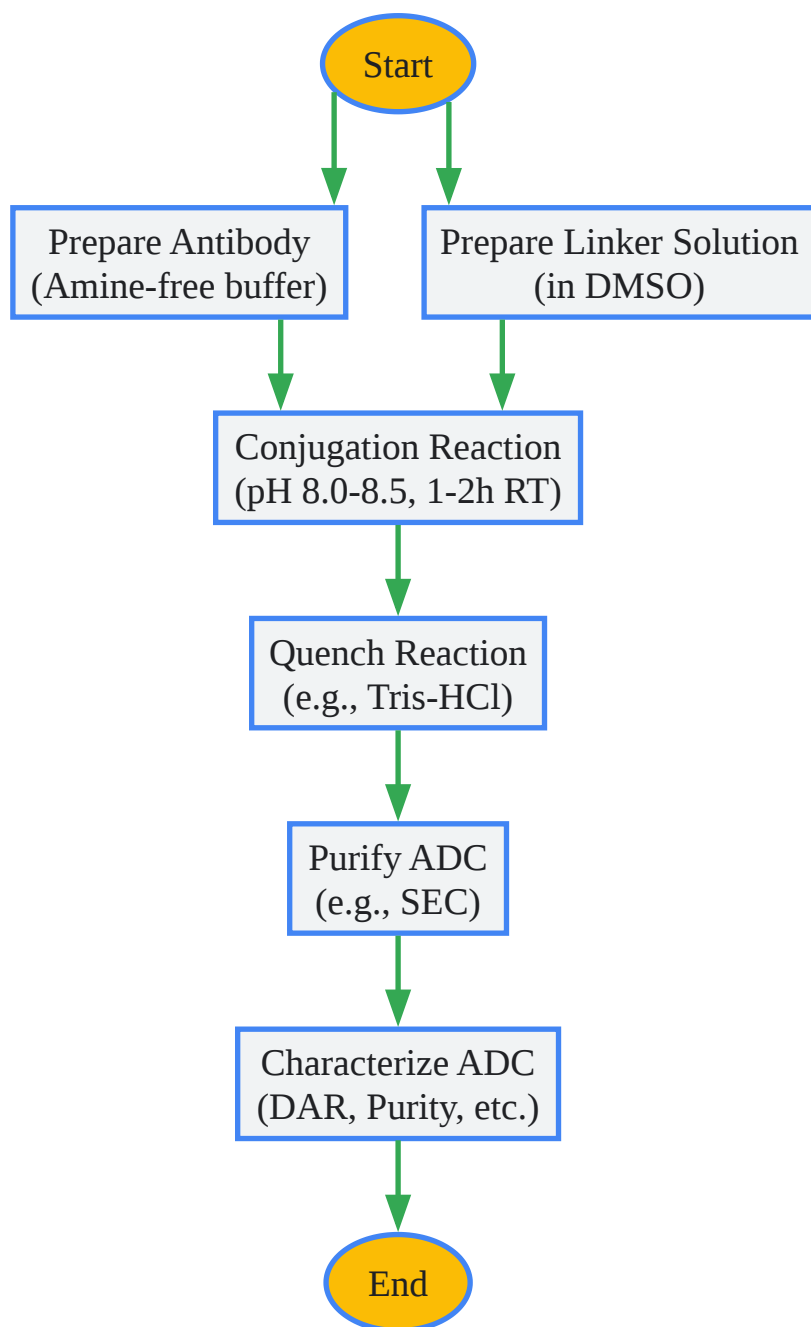
Application in Antibody-Drug Conjugates (ADCs)

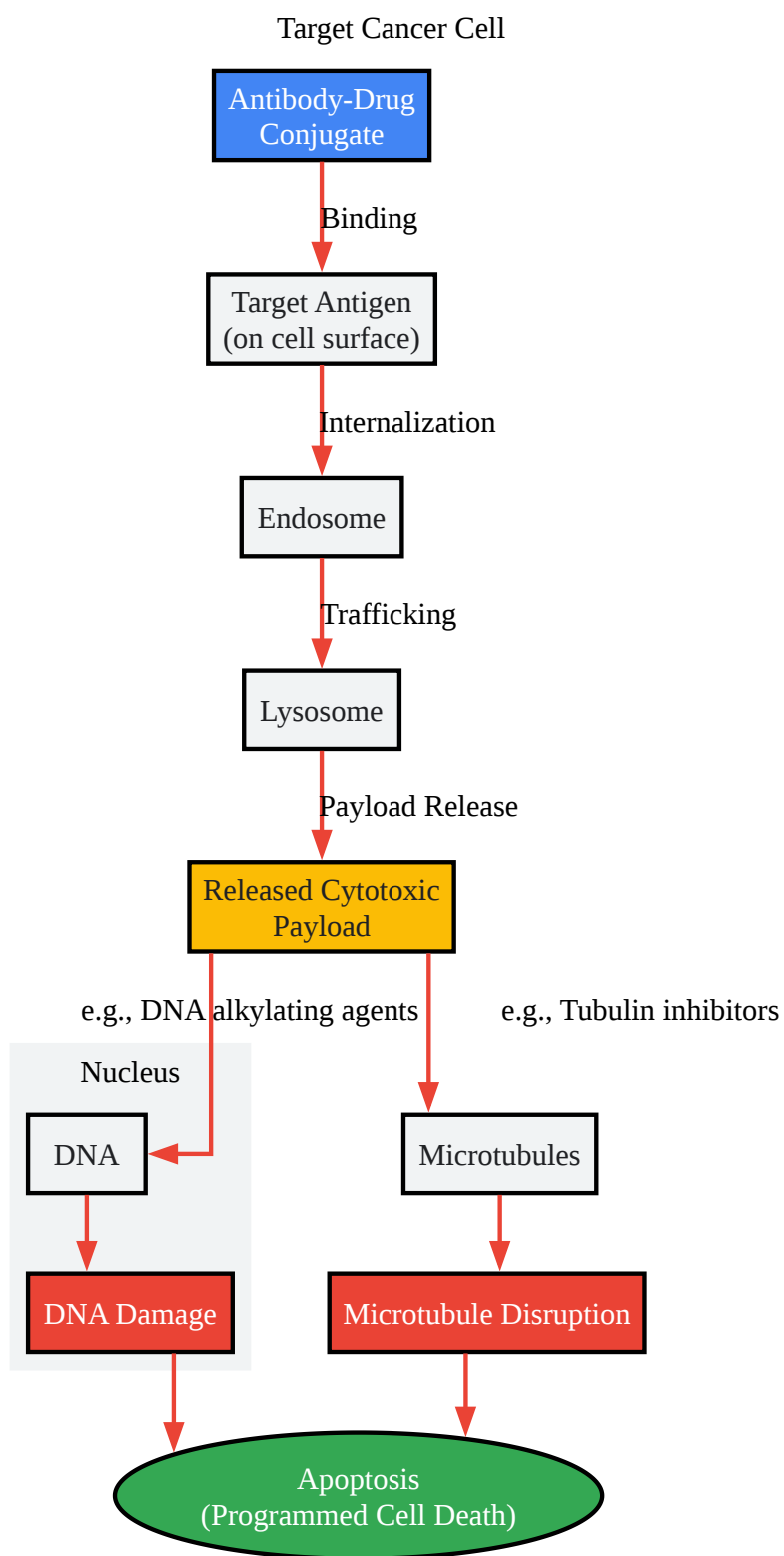
In the context of ADCs, the **NHPI-PEG4-C2-NHS ester** acts as a bridge connecting the antibody to the cytotoxic payload. The NHS ester end of the linker reacts with the ε-amino groups of lysine residues on the surface of the antibody. The other end of the linker, after

potential modification of the NHPI group, is attached to the drug molecule. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.

The general workflow for creating an ADC using an NHS ester linker is as follows:







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